4,4-dimethoxycyclohexan-1-one
Description
4,4-Dimethoxycyclohexan-1-one is a cyclohexanone derivative featuring two methoxy (-OCH₃) groups at the 4-position of the six-membered ring. The methoxy substituents are electron-donating, which reduces the electrophilicity of the ketone compared to unsubstituted cyclohexanone. This compound is typically synthesized via acid-catalyzed hydrolysis of spirocyclic ether precursors or through selective protection/deprotection strategies, akin to methods used for 4-methoxycyclohexan-1-one . Its applications span organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its tunable electronic and steric properties.
Properties
IUPAC Name |
4,4-dimethoxycyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-10-8(11-2)5-3-7(9)4-6-8/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCLZFJKRTXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(=O)CC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340876 | |
| Record name | 4,4-Dimethoxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56180-50-8 | |
| Record name | 4,4-Dimethoxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethoxycyclohexan-1-one typically involves the methoxylation of cyclohexanone. One common method is the reaction of cyclohexanone with methanol in the presence of an acid catalyst, such as sulfuric acid, which facilitates the formation of the methoxy groups. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or other solid acids can be used to promote the reaction, and the product can be purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxycyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4-dimethoxycyclohexane-1,2-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4,4-dimethoxycyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy groups with bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Hydrobromic acid, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: 4,4-Dimethoxycyclohexane-1,2-dione.
Reduction: 4,4-Dimethoxycyclohexanol.
Substitution: 4,4-Dibromocyclohexan-1-one or other substituted derivatives.
Scientific Research Applications
4,4-Dimethoxycyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4,4-dimethoxycyclohexan-1-one depends on its specific application. In chemical reactions, the methoxy groups can act as electron-donating groups, influencing the reactivity of the cyclohexanone ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between 4,4-dimethoxycyclohexan-1-one and related compounds:
Biological Activity
4,4-Dimethoxycyclohexan-1-one is a cyclic ketone that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 170.22 g/mol
- Structure : The compound features a cyclohexane ring substituted with two methoxy groups and a ketone functional group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses antibacterial properties against several strains of bacteria.
- Anticancer Potential : Preliminary data suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
- Anti-inflammatory Effects : The compound has been linked to reduced inflammatory responses in cellular models.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing appropriate precursors under acidic or basic conditions.
- Hydrogenation Reactions : Converting aromatic compounds into their corresponding cycloalkanes using catalysts such as Pd/C.
The biological mechanisms through which this compound exerts its effects include:
- Cell Membrane Interaction : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes involved in cancer cell metabolism.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations ranging from 0.5 to 2 mg/mL.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 0.5 |
Anticancer Studies
In vitro studies on cancer cell lines demonstrated that this compound significantly inhibited cell growth:
- The compound showed an IC value of approximately 15 µM against MDA-MB-468 breast cancer cells.
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-468 | 15 |
| HeLa | 20 |
Anti-inflammatory Effects
Research has indicated that treatment with this compound resulted in a notable decrease in pro-inflammatory cytokines in macrophage models:
- A reduction in TNF-alpha and IL-6 levels was observed after treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
